5-Bromo-2,4-difluoroaniline is an organic compound with the chemical formula C₆H₄BrF₂N and a molecular weight of 227.99 g/mol. It features a benzene ring substituted with a bromine atom at the 5-position and two fluorine atoms at the 2- and 4-positions, respectively. This arrangement results in a disubstituted benzene structure that exhibits unique electronic properties due to the presence of electron-withdrawing groups. The compound appears as a white to off-white crystalline powder, is sparingly soluble in water, but readily dissolves in organic solvents such as methanol and acetone .
5-Bromo-2,4-difluoroaniline holds potential for applications in medicinal chemistry due to the presence of functional groups that can participate in various interactions with biological targets. The bromo and fluoro substituents can influence the molecule's lipophilicity, electronic properties, and hydrogen bonding potential, potentially leading to diverse pharmacological activities [].
5-Bromo-2,4-difluoroaniline can serve as a valuable precursor for synthesizing various functional molecules due to the reactive nature of the bromo and amino groups. These groups can undergo various chemical transformations, such as nucleophilic substitution reactions, to introduce diverse functionalities, leading to the creation of new molecules with potential applications in different fields [].
For example, the bromo group can be replaced with other substituents like cyano, nitro, or alkoxy groups, while the amino group can be further functionalized to form amides, imides, or heterocycles. By manipulating these functionalities, researchers can tailor the properties of the resulting molecules for specific applications in material science, catalysis, or other fields.
The unique combination of functional groups in 5-Bromo-2,4-difluoroaniline suggests its potential application in material science. The bromo and fluoro substituents can influence the molecule's self-assembly properties and interactions with other molecules, potentially leading to the formation of novel materials with desired functionalities [].
The biological activity of 5-bromo-2,4-difluoroaniline is notable in medicinal chemistry. Its structure allows it to interact with various biological targets, making it a valuable precursor in drug development. For instance, it has been utilized in synthesizing:
Several synthesis methods are available for 5-bromo-2,4-difluoroaniline:
5-Bromo-2,4-difluoroaniline serves multiple purposes across various fields:
Studies on the interactions of 5-bromo-2,4-difluoroaniline reveal its potential for forming hydrogen bonds due to its polar amino group. The presence of halogens influences its lipophilicity and solubility profile, affecting how it interacts with biological membranes and targets. These interactions are crucial for understanding its pharmacokinetic properties and optimizing its efficacy as a drug precursor .
Several compounds share structural similarities with 5-bromo-2,4-difluoroaniline. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
4-Bromo-2,5-difluoroaniline | 112279-60-4 | Similar halogen substitutions but different positions |
3-Bromo-2,6-difluoroaniline | 656-64-4 | Different substitution pattern affecting reactivity |
5-Chloro-2,4-difluoroaniline | 203302-95-8 | Chlorine instead of bromine alters properties |
5-Iodo-2,4-difluoroaniline | 103977-79-3 | Iodine substitution increases molecular weight |
These compounds exhibit varying reactivities and biological activities based on their substituents' nature and position on the benzene ring. The unique combination of bromine and fluorine in 5-bromo-2,4-difluoroaniline makes it particularly versatile for applications in drug development and material science .
Acute Toxic